

The Neuropharmacology of FG 7142: An In-depth Technical Guide

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Compound of Interest

Compound Name: FG 7142

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Abstract

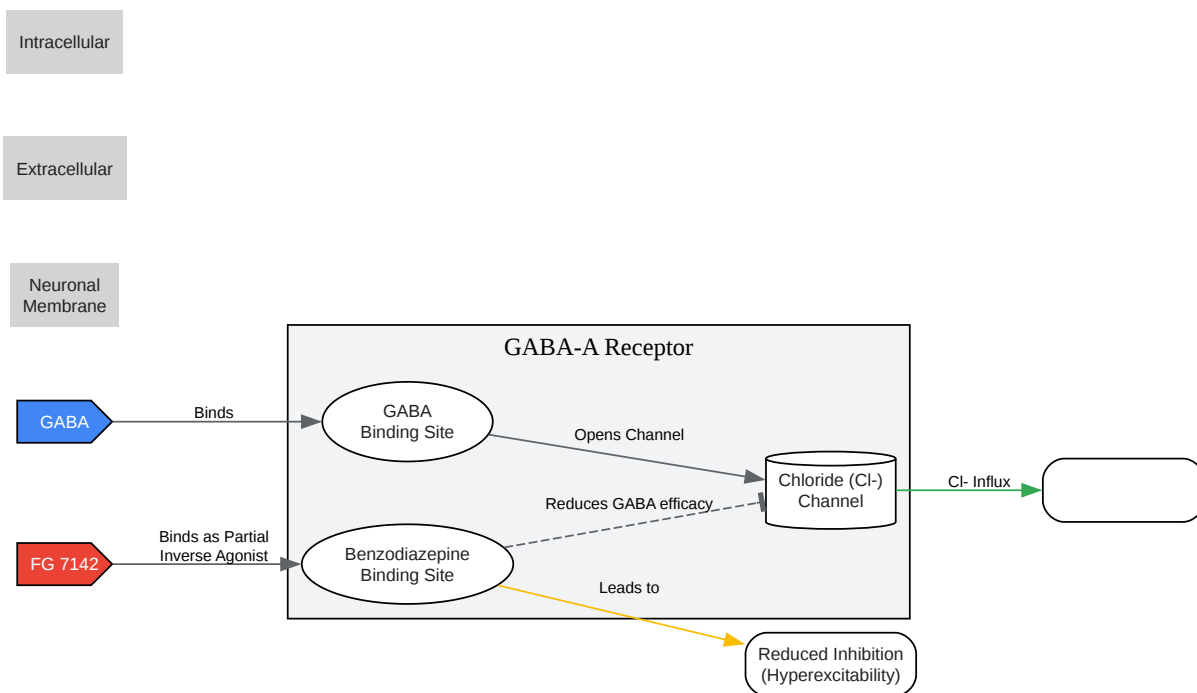
FG 7142, a β -carboline derivative, is a potent and well-characterized pharmacological tool extensively used in neuroscience research to investigate the mechanisms of anxiety, stress, and convulsions. It acts as a partial inverse agonist at the benzodiazepine allosteric site of the γ -aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive overview of the neuropharmacology of **FG 7142**, including its mechanism of action, binding affinity and efficacy at GABAA receptor subtypes, and its complex interactions with various neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to serve as a technical guide for researchers in the field.

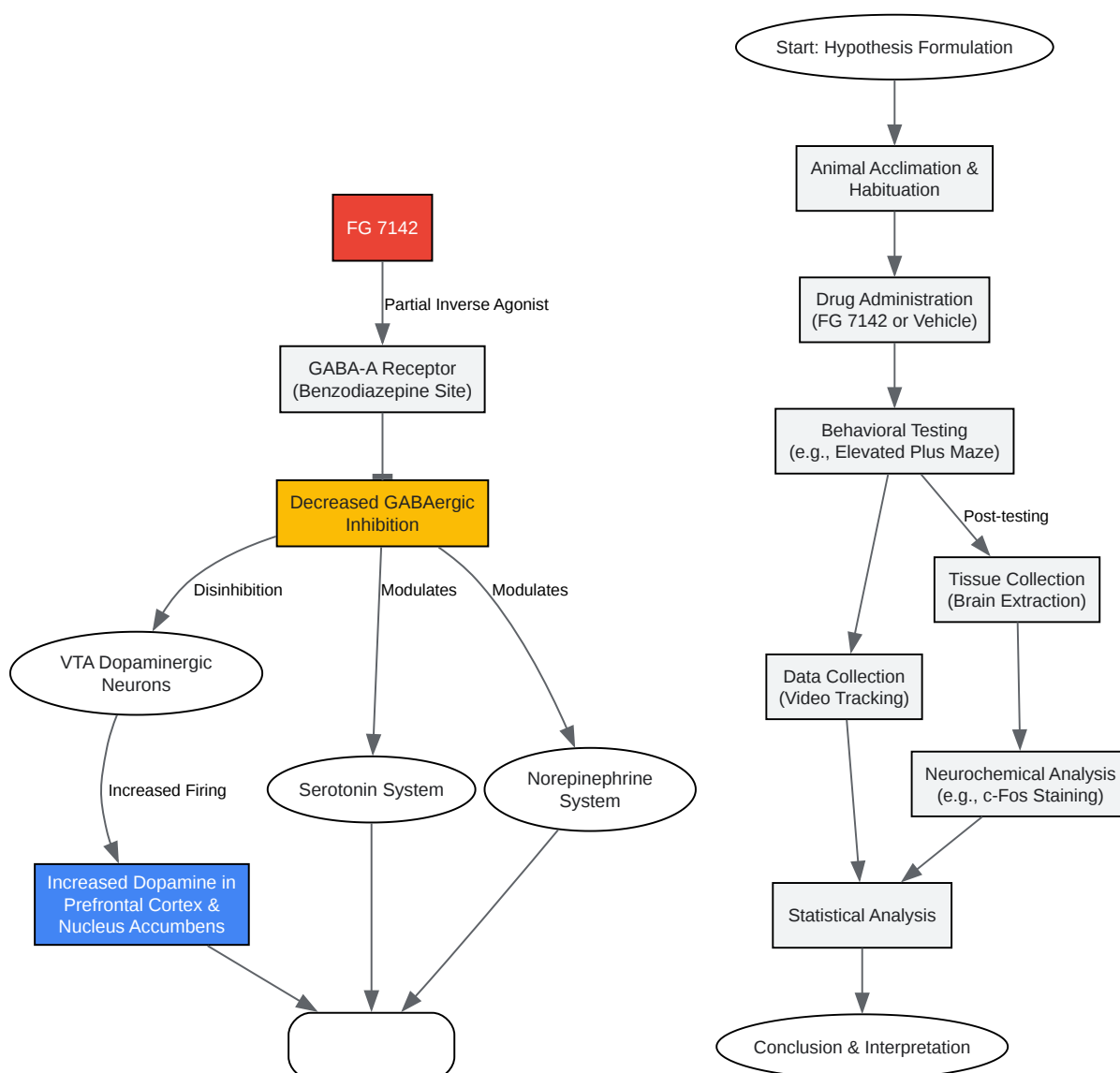
Core Mechanism of Action: GABAA Receptor Modulation

The primary molecular target of **FG 7142** is the benzodiazepine binding site on the GABAA receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, **FG 7142** acts as a partial inverse agonist.[2] This means it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the frequency of chloride channel opening and leading to a state of neuronal

hyperexcitability.[3] This reduction in GABAergic inhibition is the fundamental mechanism underlying the anxiogenic and proconvulsant effects of **FG 7142**.^{[3][4]}

Signaling Pathway of **FG 7142** at the GABAA Receptor





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